10-Methylacridinium
CAS No.: 13367-81-2
Cat. No.: VC20962635
Molecular Formula: C14H12N+
Molecular Weight: 194.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 13367-81-2 |
---|---|
Molecular Formula | C14H12N+ |
Molecular Weight | 194.25 g/mol |
IUPAC Name | 10-methylacridin-10-ium |
Standard InChI | InChI=1S/C14H12N/c1-15-13-8-4-2-6-11(13)10-12-7-3-5-9-14(12)15/h2-10H,1H3/q+1 |
Standard InChI Key | GXYLXFITCXXCQV-UHFFFAOYSA-N |
SMILES | C[N+]1=C2C=CC=CC2=CC3=CC=CC=C31 |
Canonical SMILES | C[N+]1=C2C=CC=CC2=CC3=CC=CC=C31 |
Introduction
Chemical Structure and Properties
10-Methylacridinium possesses a planar tricyclic structure with a central pyridine ring fused to two benzene rings. The methylation at the nitrogen position (position 10) creates a delocalized positive charge throughout the ring system, contributing to its unique reactivity.
Physical and Chemical Properties
Property | Value |
---|---|
CAS Number | 13367-81-2 |
Molecular Formula | C₁₄H₁₂N⁺ |
Molecular Weight | 194.25 g/mol |
IUPAC Name | 10-methylacridin-10-ium |
Standard InChI | InChI=1S/C14H12N/c1-15-13-8-4-2-6-11(13)10-12-7-3-5-9-14(12)15/h2-10H,1H3/q+1 |
Standard InChIKey | GXYLXFITCXXCQV-UHFFFAOYSA-N |
Canonical SMILES | C[N+]1=C2C=CC=CC2=CC3=CC=CC=C31 |
Related CAS | 5776-39-6 (chloride) |
The compound typically exists as a salt, with various counterions such as chloride, tetrafluoroborate, or perchlorate. These salts generally present as crystalline solids with varying solubility properties depending on the counterion. |
Synthesis Methods
The synthesis of 10-Methylacridinium typically involves a two-step process: first, the preparation of the acridine backbone, followed by N-methylation to introduce the methyl group at the nitrogen position.
Common Synthetic Routes
Photochemical Properties
10-Methylacridinium exhibits remarkable photochemical properties that make it valuable in various applications, particularly in photocatalysis.
Electron Transfer Capabilities
Applications in Research and Technology
The unique properties of 10-Methylacridinium have led to its application in various fields of chemistry and related disciplines.
Photocatalysis in Organic Synthesis
The photocatalytic properties of 10-Methylacridinium make it valuable in organic synthesis, particularly for reactions that involve electron transfer processes. It enables the formation of reactive radical species under mild conditions, facilitating transformations that would otherwise be challenging to achieve.
Chemiluminescent Indicators and Assays
Derivatives of 10-Methylacridinium, especially those designed to exhibit chemiluminescence, find applications in analytical chemistry as indicators and in assay development. Their controlled light emission properties make them suitable for detecting specific analytes or monitoring chemical reactions .
Biological Applications
Some 10-Methylacridinium derivatives have been investigated for their biological activities, including antibacterial properties. The ability of these compounds to interact with biological macromolecules, particularly DNA, contributes to their potential applications in medicinal chemistry.
Comparison with Related Compounds
10-Methylacridinium is part of a broader family of acridinium compounds, each with distinct properties and applications. Understanding the similarities and differences between these compounds provides valuable insights into structure-property relationships.
9-Mesityl-10-methylacridinium
Recent Research Findings
Recent investigations into 10-Methylacridinium and its derivatives have expanded our understanding of its properties and potential applications.
Photocatalytic Capabilities
Studies have demonstrated the effectiveness of 10-Methylacridinium derivatives as photocatalysts in various organic transformations. Their ability to generate reactive radical species upon photoexcitation has been leveraged to develop novel synthetic methodologies under mild conditions.
Advanced Electron Transfer Systems
Research on 9-mesityl-10-methylacridinium has revealed unprecedented electron transfer properties, with the compound achieving an electron-transfer state through a single-step photoinduced process. This state exhibits an exceptionally long lifetime and high energy, suggesting potential applications in artificial photosynthesis and energy conversion technologies .
Chemiluminescence Optimization
Investigations into 10-methyl-acridinium-9-(N-sulphonylcarboxamide) salts have focused on optimizing their chemiluminescent properties through structural modifications. By varying the substituents on the sulphonamide component, researchers have developed compounds with controlled light emission kinetics, ranging from 1 to 50 seconds in duration .
Future Perspectives and Challenges
The continued exploration of 10-Methylacridinium and its derivatives presents both opportunities and challenges for future research.
Expanding Applications
The unique photophysical properties of 10-Methylacridinium suggest potential applications beyond current uses, particularly in areas such as solar energy conversion, photodynamic therapy, and advanced materials. Further research is needed to fully realize these possibilities.
Structural Optimization
Continued efforts to optimize the structure of 10-Methylacridinium derivatives for specific applications remain an active area of research. This includes modifying substituents to enhance properties such as photostability, quantum yield, and substrate specificity in photocatalytic applications.
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